molecular formula C14H11ClF3N5 B2771767 N-(3-chloro-4-methylphenyl)-5-methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine CAS No. 890622-16-9

N-(3-chloro-4-methylphenyl)-5-methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine

Cat. No. B2771767
CAS RN: 890622-16-9
M. Wt: 341.72
InChI Key: VLUCXPDTWDLJRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the class of organic compounds known as trifluoromethylbenzenes . These are organofluorine compounds that contain a benzene ring substituted with one or more trifluoromethyl groups .


Synthesis Analysis

1,2,4-Triazole-containing scaffolds are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against cancer cells, microbes, and various types of diseases in the human body . The synthesis of these privileged scaffolds often involves the use of 3-amino-1,2,4-triazole .


Molecular Structure Analysis

The molecular formula of the compound is CHFN with an average mass of 293.247 Da and a monoisotopic mass of 293.088837 Da .


Chemical Reactions Analysis

1,2,4-Triazoles operate as main pharmacophores through hydrogen-bonding and dipole interactions with the biological receptors . They have been introduced as an antimicrobial agent and various medicines such as Fluconazole, Flupoxam, and Anastrozole which contain a 1,2,4-triazole group .

Scientific Research Applications

Synthesis and Structural Studies

  • Synthesis Techniques : Research has explored various synthesis techniques for related triazolopyrimidines. For instance, Repich et al. (2017) synthesized a similar compound using cyclization of pyrimidinyl-phenylthiosemicarbazide, focusing on the crystal structure formed by hydrogen bonds and π-stacking interactions (Repich et al., 2017).

  • Crystal Structures : The crystal structure of closely related compounds has been a subject of interest. For example, Jiu-fu et al. (2015) synthesized a variant of this compound and analyzed its crystal structure, confirming the structure through various spectroscopic methods and noting its moderate anticancer activity (Jiu-fu et al., 2015).

Chemical Reactions and Interactions

  • Chemical Reactivity : Studies have investigated the reactivity of triazolopyrimidines. Britsun (2008) explored the reactions of N-aryl-3-oxobutanethioamides with 1H-1,2,4-triazole-5-amine, examining the resulting mixtures and their dependency on solvents and substituents (Britsun, 2008).

  • Molecular Interactions : Research by Boechat et al. (2014) on a variant of this compound highlighted the intermolecular interactions, including N–H···N hydrogen bonds and π···π interactions, which contribute to the compound's structural properties (Boechat et al., 2014).

Biological and Pharmacological Applications

  • Potential Antiasthma Agents : Medwid et al. (1990) found that similar 5-aryl-2-amino[1,2,4]triazolo[1,5-c]pyrimidines were active as mediator release inhibitors, indicating potential antiasthma applications. This research involved synthesis and structural-activity evaluations for pharmacological and toxicological studies (Medwid et al., 1990).

  • Anticancer Activities : Research on triazolopyrimidines has also explored their potential anticancer properties. Zhang et al. (2007) described the synthesis and structure-activity relationships of triazolopyrimidines as anticancer agents, noting their unique mechanism of tubulin inhibition (Zhang et al., 2007).

Environmental Applications

  • Herbicidal Activity : Moran (2003) studied substituted triazolopyrimidines for their herbicidal activity. The research focused on their synthesis and efficacy across a broad spectrum of vegetation at low application rates (Moran, 2003).

Future Directions

The biological importance of 1,2,4-triazole has led to the design of many methods for the synthesis of this scaffold that exhibits biological activity . Future research is likely to focus on finding new and efficient methodologies for accessing new 1,2,4-triazole-containing scaffolds which would be very useful for the discovery of new drug candidates .

properties

IUPAC Name

N-(3-chloro-4-methylphenyl)-5-methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClF3N5/c1-7-3-4-9(6-10(7)15)20-11-5-8(2)19-13-21-12(14(16,17)18)22-23(11)13/h3-6,20H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLUCXPDTWDLJRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC2=CC(=NC3=NC(=NN23)C(F)(F)F)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClF3N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.